molecular formula C15H17N7O B6446559 4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640970-07-4

4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6446559
CAS RN: 2640970-07-4
M. Wt: 311.34 g/mol
InChI Key: UBDAYUJQGSSLBD-UHFFFAOYSA-N
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Description

“4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors GluN2A and mGluR5 modulators, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 .


Synthesis Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Physical And Chemical Properties Analysis

The IR spectrum of similar compounds shows signals at 1680, 1725 (C=O), and 3346 (NH) cm-1. The 1H NMR spectrum shows signals at 3.83 (3H, s, OCH3); 7.10 (1H, d, J = 2.0, H-3); 7.64 (1H, s, H-6); 7.98 (1H, d, J = 2.0, H-2); 11.81 (1H, br. s, NH). The 13C NMR spectrum shows signals at 52.3; 105.4; 112.8; 125.2; 133.7; 140.8; 155.3; 159.8 .

Scientific Research Applications

properties

IUPAC Name

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O/c1-23-14-10-13(17-11-18-14)20-6-8-21(9-7-20)15-12-2-3-19-22(12)5-4-16-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDAYUJQGSSLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

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